2-Methyl-7-nitro-1,3-benzothiazol-6-amine

Antiparasitic Trichomonas vaginalis Benzothiazole SAR

This 2-methyl-7-nitro-6-amino-benzothiazole regioisomer is an essential reference standard for antiparasitic screening. Its validated IC50 of 12.4 µM against Trichomonas vaginalis and selectivity index ≈5.6 over human monocytes make it a critical comparator for structure-activity relationship (SAR) campaigns. The 7-nitro group permits reduction to 6,7-diamino intermediates, enabling fused heterocycle synthesis. Procure the exact regioisomer to ensure reproducible biological data and assay harmonization across laboratories.

Molecular Formula C8H7N3O2S
Molecular Weight 209.23 g/mol
CAS No. 60090-57-5
Cat. No. B3060641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7-nitro-1,3-benzothiazol-6-amine
CAS60090-57-5
Molecular FormulaC8H7N3O2S
Molecular Weight209.23 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C(=C(C=C2)N)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2S/c1-4-10-6-3-2-5(9)7(11(12)13)8(6)14-4/h2-3H,9H2,1H3
InChIKeyGHBQLTSYSFBFOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-7-nitro-1,3-benzothiazol-6-amine (CAS 60090-57-5): Technical Procurement Overview for Antiparasitic Discovery


2-Methyl-7-nitro-1,3-benzothiazol-6-amine (CAS 60090-57-5) is a nitro-substituted benzothiazole heterocyclic derivative bearing both a 2-methyl group and a 6-amino moiety. Benzothiazole derivatives constitute a recognized scaffold in antiparasitic and antimicrobial drug discovery, with activities linked to specific nitro- and amino-substitution patterns [1]. This compound has been evaluated as part of a broader series of position 2 substitution-bearing 6-nitro- and 6-amino-benzothiazoles for in vitro antiprotozoal activity against Leishmania infantum and Trichomonas vaginalis [2]. Its structural features—particularly the 2-methyl substitution combined with the 7-nitro/6-amino arrangement—distinguish it from other benzothiazole analogs and influence both its synthetic accessibility and biological profile.

Why Benzothiazole Analogs Cannot Replace 2-Methyl-7-nitro-1,3-benzothiazol-6-amine in Antiparasitic Screening Programs


Within the 6-nitro- and 6-amino-benzothiazole series, the position 2 substituent exerts a decisive influence on antiprotozoal potency and selectivity. Systematic evaluation of 44 benzothiazole derivatives against Leishmania infantum and Trichomonas vaginalis demonstrated that the antiparasitic properties depended greatly on the chemical structure of the position 2 substitution-bearing group [1]. Compounds bearing different 2-substituents (e.g., -H, -CH₃, -SCH₃, -OCH₃) exhibit distinct activity profiles, while alterations to the nitro/amino substitution pattern (e.g., 5-nitro vs. 6-nitro vs. 7-nitro) further modulate both activity and toxicity toward human monocytes [2]. Consequently, generic benzothiazole building blocks cannot be interchanged without altering the structure-activity relationship (SAR) profile, and procurement of the exact 2-methyl-7-nitro-6-amino regioisomer is essential for reproducible antiparasitic screening outcomes.

Quantitative Differentiation Evidence: 2-Methyl-7-nitro-1,3-benzothiazol-6-amine vs. Benzothiazole Analogs


Comparative IC₅₀ Against Trichomonas vaginalis: 2-Methyl-7-nitro-6-amino vs. 2-Methyl-7-nitro vs. 2-Methyl-6-nitro Analogs

In a systematic evaluation of 44 benzothiazole derivatives against Trichomonas vaginalis, 2-methyl-7-nitro-1,3-benzothiazol-6-amine exhibited an IC₅₀ of 12.4 µM, whereas the related compound 2-methyl-7-nitrobenzothiazole (lacking the 6-amino group) showed an IC₅₀ of 34.8 µM—representing a 2.8-fold difference in potency. The 2-methyl-6-nitrobenzothiazole analog displayed an IC₅₀ of 30.1 µM. Among the 2-methyl-substituted series, the 7-nitro/6-amino substitution pattern conferred the highest potency against this parasite [1].

Antiparasitic Trichomonas vaginalis Benzothiazole SAR

Comparative IC₅₀ Against Leishmania infantum: 2-Methyl-7-nitro-6-amino Activity Profile

Against Leishmania infantum (intracellular amastigote form in human macrophages), 2-methyl-7-nitro-1,3-benzothiazol-6-amine exhibited an IC₅₀ of 43.7 µM. The compound demonstrated a selectivity index (SI = IC₅₀ human monocytes / IC₅₀ L. infantum) of approximately 1.6 based on a monocyte CC₅₀ of ~70 µM. In comparison, the 2-unsubstituted analog (6-amino-7-nitrobenzothiazole) displayed an IC₅₀ of 54.6 µM against L. infantum, while the 2-methoxy-substituted analog showed an IC₅₀ of 41.2 µM [1].

Antileishmanial Leishmania infantum Benzothiazole derivatives

Selectivity vs. Human Monocytes: 2-Methyl-7-nitro-6-amino Shows Moderate Therapeutic Window

In parallel cytotoxicity assays using human monocytes, 2-methyl-7-nitro-1,3-benzothiazol-6-amine demonstrated a CC₅₀ of approximately 70 µM (48-hour exposure). This yields selectivity indices (SI = CC₅₀ / IC₅₀) of approximately 5.6 against T. vaginalis (70 µM / 12.4 µM) and approximately 1.6 against L. infantum (70 µM / 43.7 µM). For context, the 2-unsubstituted analog exhibited a CC₅₀ of 112.6 µM with an SI against T. vaginalis of approximately 6.0, while the 2-methoxy analog showed a CC₅₀ of 83.2 µM with an SI of approximately 3.9 [1].

Cytotoxicity Selectivity Index Host cell toxicity

Synthetic Accessibility: Regioselective Cyclization of m-Nitrothioacetanilide Favors 7-Nitro Product

The benzothiazole core of 2-methyl-7-nitro-1,3-benzothiazol-6-amine can be accessed via Jacobson cyclization of thioacetanilides. Studies on the cyclization of m-nitrothioacetanilide under oxidative conditions (potassium ferricyanide, alkaline medium) demonstrated that the reaction proceeds with 33% yield and yields exclusively 2-methyl-7-nitrobenzothiazole rather than the expected 2-methyl-5-nitrobenzothiazole [1]. This regioselectivity is governed by the electron-withdrawing nitro group meta to the thioamide, which directs cyclization to the position ortho to the nitro group rather than para. Subsequent nitration or amination steps yield the target 6-amino derivative.

Benzothiazole synthesis Regioselective cyclization Jacobson synthesis

Position 2 Substitution Drives Antiparasitic Potency: Class-Level SAR Evidence

A comprehensive SAR analysis across 44 benzothiazole derivatives established that antiprotozoal properties depend greatly on the chemical structure of the position 2 substitution-bearing group [1]. Within the 6-amino-7-nitrobenzothiazole subclass, varying the 2-substituent from hydrogen to methyl, methoxy, methylthio, or longer chains produced IC₅₀ values against T. vaginalis ranging from 12.4 µM (2-methyl) to >100 µM (2-CH₂CH₂OH). Against L. infantum, the same substitutions yielded IC₅₀ values spanning 41.2 µM to >150 µM. The 2-methyl substitution consistently placed the compound in the intermediate-to-favorable activity range relative to other substituents, while maintaining acceptable cytotoxicity profiles [1].

Structure-activity relationship Benzothiazole SAR Antiparasitic pharmacophore

Physicochemical Properties Differentiate 6-Nitro vs. 6-Amino Benzothiazole Subclasses

Computational analysis of physicochemical properties for position 2 substitution-bearing 6-nitro- and 6-amino-benzothiazoles revealed distinct property profiles between the two subclasses [1]. The 6-amino derivatives exhibit higher aqueous solubility (lower logP) compared to their 6-nitro counterparts, which influences both in vitro assay behavior and downstream formulation considerations. The presence of the 6-amino group also introduces an additional hydrogen bond donor site and alters the compound's pKa profile relative to the corresponding 6-nitro or 6-unsubstituted analogs [1].

Physicochemical properties logP Drug-likeness

Optimal Use Cases for 2-Methyl-7-nitro-1,3-benzothiazol-6-amine (CAS 60090-57-5) in Antiparasitic R&D


Primary Screening Against Trichomonas vaginalis

This compound is best deployed as a reference standard in primary screening campaigns targeting Trichomonas vaginalis. With a validated IC₅₀ of 12.4 µM against this parasite—representing 2.8-fold higher potency than the 2-methyl-7-nitrobenzothiazole analog—it serves as a useful positive control or benchmark for evaluating novel antiparasitic candidates in the benzothiazole chemical space [1]. The moderate selectivity index of approximately 5.6 relative to human monocytes allows for clear differentiation between specific antiparasitic activity and general cytotoxicity [1].

SAR Studies on Position 2 Substitution Effects

2-Methyl-7-nitro-1,3-benzothiazol-6-amine is an essential comparator for structure-activity relationship studies examining the impact of position 2 substituents on antiprotozoal activity. Its activity profile sits between the 2-unsubstituted analog (lower potency) and 2-methoxy analog (comparable potency), making it a critical reference point for understanding how incremental changes at position 2 modulate both potency and selectivity against Leishmania infantum and Trichomonas vaginalis [1].

Synthetic Intermediate for 6-Amino-2-methylbenzothiazole Derivatives

The 7-nitro group serves as a latent amino functionality via reduction, enabling access to 6,7-diamino-2-methylbenzothiazole derivatives. Such diamino intermediates are valuable building blocks for the synthesis of fused heterocyclic systems, including benzothiazole-based imidazo- and triazolo-fused scaffolds with potential expanded biological activity profiles [2]. The regioselective synthesis of the 7-nitro intermediate from m-nitrothioacetanilide (33% yield) provides a defined entry point to this chemical space [3].

Benzothiazole Library Reference Standard

This compound serves as a characterized reference standard for quality control and assay validation in benzothiazole-focused compound libraries. Its well-documented activity profile against two clinically relevant protozoan parasites (T. vaginalis and L. infantum), along with established cytotoxicity data in human monocytes, makes it suitable for inter-laboratory assay harmonization and batch-to-batch consistency verification [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-7-nitro-1,3-benzothiazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.